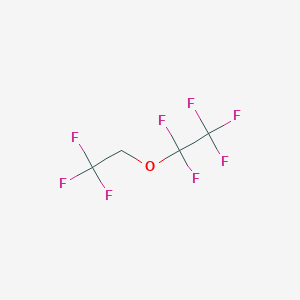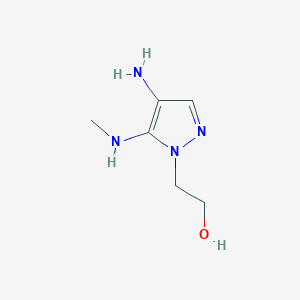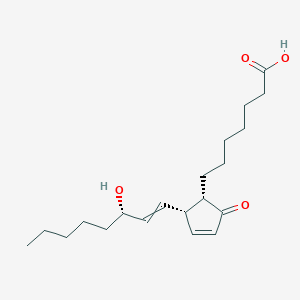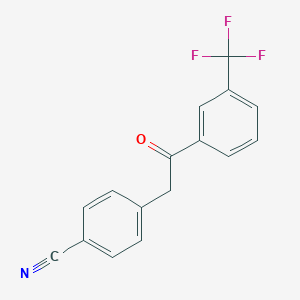
Éter de pentafluoroetil 2,2,2-trifluoroetil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentafluoroethyl 2,2,2-trifluoroethyl ether is a fluorinated ether with the molecular formula C₄H₂F₈O and a molecular weight of 218.05 g/mol . This compound is characterized by its high density (1.448 g/cm³) and low boiling point (28°C) . It is commonly used in various scientific and industrial applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
Pentafluoroethyl 2,2,2-trifluoroethyl ether has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound is employed in studies involving fluorinated compounds and their biological interactions.
Medicine: Research into fluorinated ethers includes their potential use in pharmaceuticals and drug delivery systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pentafluoroethyl 2,2,2-trifluoroethyl ether can be synthesized through the reaction of pentafluoroethyl iodide with 2,2,2-trifluoroethanol in the presence of a base . The reaction typically occurs under mild conditions, with the base facilitating the nucleophilic substitution reaction to form the ether linkage.
Industrial Production Methods
Industrial production of pentafluoroethyl 2,2,2-trifluoroethyl ether involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Pentafluoroethyl 2,2,2-trifluoroethyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding fluorinated alcohols and acids.
Reduction: Reduction reactions can convert the ether into simpler fluorinated hydrocarbons.
Substitution: Nucleophilic substitution reactions are common, where the ether group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Bases like sodium hydride or potassium tert-butoxide facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include fluorinated alcohols, acids, and hydrocarbons, depending on the specific reaction conditions and reagents used .
Mecanismo De Acción
The mechanism by which pentafluoroethyl 2,2,2-trifluoroethyl ether exerts its effects involves its interaction with molecular targets through its ether linkage and fluorinated groups. These interactions can influence various biochemical pathways, including enzyme inhibition and receptor binding . The compound’s high electronegativity and stability contribute to its unique reactivity and effects in different applications.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,1,2,2-Pentafluoro-2-(2,2,2-trifluoroethoxy)ethane
- Tetrafluoro-2-(pentafluoroethoxy)ethanesulfonic acid potassium salt
- Bis(2,2,2-trifluoroethyl) ether
Uniqueness
Pentafluoroethyl 2,2,2-trifluoroethyl ether is unique due to its specific combination of pentafluoroethyl and trifluoroethyl groups, which impart distinct chemical properties such as high stability, low reactivity under standard conditions, and unique solubility characteristics. These properties make it particularly valuable in specialized applications where other similar compounds may not perform as effectively.
Propiedades
IUPAC Name |
1,1,1,2,2-pentafluoro-2-(2,2,2-trifluoroethoxy)ethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F8O/c5-2(6,7)1-13-4(11,12)3(8,9)10/h1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMISZRVOJQGOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OC(C(F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379752 |
Source


|
| Record name | Pentafluoroethyl 2,2,2-trifluoroethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156053-88-2 |
Source


|
| Record name | Pentafluoroethyl 2,2,2-trifluoroethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B122279.png)













